molecular formula C9H19ClN2O B8046767 (S)-2-Amino-3-cyclohexylpropanamide hydrochloride

(S)-2-Amino-3-cyclohexylpropanamide hydrochloride

Cat. No.: B8046767
M. Wt: 206.71 g/mol
InChI Key: HUKVBIJDEMXDKQ-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-cyclohexylpropanamide hydrochloride (CAS No. 119936-17-3) is a chiral amine derivative with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol. Its structure features a cyclohexyl substituent, an amide group, and a protonated amine moiety stabilized by hydrochloride (Fig. 1).

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKVBIJDEMXDKQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-cyclohexylpropanamide hydrochloride, a compound with the chemical formula C9H18N2O·HCl, has garnered interest due to its potential biological activities, particularly in the context of neurological and cancer-related research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group that is crucial for its biological interactions. Its structure can be represented as follows:

C9H18N2OHCl\text{C}_9\text{H}_{18}\text{N}_2\text{O}\cdot \text{HCl}

This compound is classified as an amino acid derivative and exhibits properties that may influence its interaction with various biological targets.

1. Neurological Implications

Research indicates that compounds similar to (S)-2-amino-3-cyclohexylpropanamide have been studied for their role as GPR88 agonists, which are implicated in several neurological disorders. GPR88 is a G protein-coupled receptor that plays a significant role in the modulation of neurotransmitter systems. A study demonstrated that certain derivatives of this compound could activate GPR88, leading to potential therapeutic effects in conditions such as alcohol addiction and anxiety disorders .

2. Anticancer Activity

The compound's structural modifications have been explored for their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific side chains showed enhanced potency against melanoma cells, with GI50 values reaching as low as 5 pM in certain cases . The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-amino-3-cyclohexylpropanamide is crucial for optimizing its biological activity. Key findings include:

  • Amide Group : The presence of an amide group at the terminus significantly enhances the compound's potency.
  • Cyclohexyl Substitution : Variations in the cyclohexyl moiety can lead to differences in lipophilicity and receptor binding affinity, impacting brain penetration and overall efficacy .
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better brain penetration but may suffer from reduced selectivity towards target receptors.

Case Study 1: GPR88 Agonism

A notable study investigated the effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on GPR88 signaling pathways. The results indicated that specific modifications could enhance agonist activity, which correlated with reduced alcohol intake in animal models .

Case Study 2: Anticancer Efficacy

Another study evaluated the cytotoxic effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on melanoma cells. The findings suggested that certain structural features were critical for maximizing cytotoxicity while minimizing toxicity to non-malignant cells .

Summary of Research Findings

Study FocusKey FindingsImplications
GPR88 AgonismEnhanced agonist activity through structural modificationsPotential treatment for addiction disorders
Anticancer ActivitySignificant cytotoxicity against melanoma with selectivity over non-malignant cellsDevelopment of targeted cancer therapies

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage/Conditions
(S)-2-Amino-3-cyclohexylpropanamide hydrochloride 119936-17-3 C₉H₁₉ClN₂O 206.71 Cyclohexyl, amide, amine·HCl 2–8°C
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O·(HCl)₂ 204.09 Diamine, amide, di-HCl Not specified
Jatrorrhizine hydrochloride N/A C₂₀H₂₀ClNO₄ 381.83 Isoquinoline alkaloid, methoxy groups Not specified
Imp. J(EP) as Hydrochloride (N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride) N/A C₁₇H₂₆ClN₂O₄ 366.85 Acetyl, hydroxy, isopropylamino Not specified
2-Chloroethylamine Monohydrochloride 4584-46-7 C₂H₇Cl₂N 132.44 Chloro, amine·HCl Not specified


Key Observations :

  • Cyclohexyl vs.
  • Amide Functionality: Unlike 2-Chloroethylamine Monohydrochloride (a simple chloro-amine), the target compound’s amide group may confer stability against enzymatic degradation .
  • Dihydrochloride Salts: (2S)-2,5-Diaminopentanamide dihydrochloride has two HCl moieties, increasing solubility in polar solvents compared to the mono-HCl target compound .

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